1-Benzhydryl-4-phenylpiperidin-4-ol
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Overview
Description
1-benzhydryl-4-phenylpiperidin-4-ol is a chemical compound with the molecular formula C18H21NO. It is known for its unique structure, which includes a piperidine ring substituted with benzhydryl and phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzhydryl-4-phenylpiperidin-4-ol typically involves the reaction of benzhydryl chloride with 4-phenylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
1-benzhydryl-4-phenylpiperidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-benzhydryl-4-phenylpiperidin-4-ol has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-benzhydryl-4-phenylpiperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-benzhydryl-4-phenylpiperidin-4-ol can be compared with other similar compounds, such as:
1-benzhydryl-4-(4-propylphenyl)piperidin-4-ol: This compound has a similar structure but with a propyl group on the phenyl ring, leading to different chemical and biological properties.
1-benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine sulfonamides: These derivatives are explored for their anticonvulsant properties and have shown significant activity in seizure models.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C24H25NO |
---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
1-benzhydryl-4-phenylpiperidin-4-ol |
InChI |
InChI=1S/C24H25NO/c26-24(22-14-8-3-9-15-22)16-18-25(19-17-24)23(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-15,23,26H,16-19H2 |
InChI Key |
PMLFKOKTRMHUPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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